molecular formula C15H10BrNO3S B1372111 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde CAS No. 1092460-47-3

6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde

Cat. No.: B1372111
CAS No.: 1092460-47-3
M. Wt: 364.2 g/mol
InChI Key: ZLDSFFWDRRFLBK-UHFFFAOYSA-N
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Description

6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde ( 1092460-47-3) is a high-purity brominated and protected indole derivative offered for research use as a key synthetic building block. With a molecular formula of C15H10BrNO3S and a molecular weight of 364.21 g/mol , this compound is designed for advanced organic synthesis and medicinal chemistry research. The molecule features a bromo substituent at the 6-position of the indole ring and a phenylsulfonyl group protecting the indole nitrogen, which enhances stability and directs subsequent reactions like metal-halogen exchange for functionalization at this site . The aldehyde functional group at the 3-position provides a versatile handle for further derivatization through condensation or nucleophilic addition reactions, making it a valuable scaffold for constructing diverse compound libraries . As a protected and functionalized indole, it serves as a crucial precursor in the synthesis of more complex molecules for pharmaceutical and biological research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care considering the indicated hazard statements .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromoindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3S/c16-12-6-7-14-11(10-18)9-17(15(14)8-12)21(19,20)13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDSFFWDRRFLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216400
Record name 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-47-3
Record name 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiangiogenic applications. This article provides a comprehensive overview of its biological activity, including research findings, synthetic routes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C13_{13}H10_{10}BrN1_{1}O3_{3}S
  • Molecular Weight : Approximately 336.21 g/mol
  • Functional Groups :
    • Bromine at the 6-position of the indole ring
    • Phenylsulfonyl group at the 1-position
    • Aldehyde functional group at the 3-position

This unique combination of functional groups is believed to contribute to its distinct biological activities compared to similar compounds.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the viability of various cancer cell lines:

Cell LineIC50_{50} (µM)Reference
HEP3BPN 11 (Liver)<10
MDA-MB-453 (Breast)<5
HL-60 (Leukemia)<15

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including disruption of microtubule dynamics, similar to other indole derivatives known for their anticancer effects.

Antiangiogenic Activity

In addition to its anticancer properties, this compound has been evaluated for its antiangiogenic potential. Studies indicate that it can inhibit angiogenesis by affecting endothelial cell migration and tube formation in vitro. This activity is crucial for preventing tumor growth and metastasis by limiting the supply of nutrients and oxygen to tumors.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These include:

  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form the indole backbone.
  • Sulfonylation : Introduction of the phenylsulfonyl group via electrophilic aromatic substitution.
  • Aldehyde Formation : Conversion of suitable precursors into the aldehyde functional group through oxidation reactions.

These synthetic approaches allow for the efficient production of this compound for further biological evaluations.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Study on Cancer Cell Lines : A series of experiments demonstrated that this compound significantly reduced cell viability in multiple cancer types, with a notable selectivity towards liver cancer cells compared to normal cells, indicating a favorable therapeutic index.
  • In Vivo Models : Animal studies are ongoing to evaluate the efficacy and safety profile of this compound in tumor-bearing mice, with preliminary results suggesting promising anticancer activity without significant toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their differences:

Compound Name Substituents (Positions) Key Features Reference
6-Bromo-1H-indole-3-carbaldehyde Br (6), CHO (3) Lacks phenylsulfonyl group; simpler synthesis but reduced steric hindrance.
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde Br (6), OMe (4), CHO (3) Methoxy group enhances electron density; alters solubility and reactivity.
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde Br (6), F (5), Me (1), CHO (3) Fluorine introduces electronegativity; methyl at N1 reduces hydrogen bonding.
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone Br (5), CHO-derived thiosemicarbazone Bromine at position 5; aldehyde converted to thiosemicarbazone for metal coordination.

Key Observations:

  • Position of Bromine : Bromine at position 6 (target compound) vs. 5 () alters electronic distribution and steric interactions. For example, bromine at C6 may hinder aromatic stacking compared to C5 .
  • N1 Substitution : The phenylsulfonyl group in the target compound increases steric bulk and reduces nucleophilicity at the indole nitrogen, unlike methyl or hydrogen substituents in analogues .
  • Aldehyde Reactivity : The aldehyde group in the target compound and its analogues participates in condensation reactions (e.g., forming thiosemicarbazones), but bulky substituents (e.g., phenylsulfonyl) may slow reaction kinetics .

Physical and Chemical Properties

Property 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde (Predicted) 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone
Molecular Weight ~350 g/mol 256.07 g/mol ~300 g/mol
Boiling Point ~400 °C (est.) 373.6 ± 37.0 °C Decomposes before boiling
Hydrogen Bonding Capacity High (SO₂, CHO groups) Moderate (CHO, F) High (NH, SH groups)
Solubility Low in water; moderate in DCM Low in polar solvents Poor in organic solvents

Notable Trends:

  • The phenylsulfonyl group in the target compound increases molecular weight and density compared to simpler analogues.
  • Fluorine and methyl substituents () reduce hydrogen-bonding capacity, whereas the thiosemicarbazone derivative () forms extensive intermolecular hydrogen bonds .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde?

  • Methodology : Synthesis typically involves sequential functionalization of the indole scaffold:

Sulfonylation : Introduce the phenylsulfonyl group at the indole N1 position using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .

Bromination : Electrophilic bromination at the C6 position. The phenylsulfonyl group directs substitution to the meta position (C6) due to its electron-withdrawing nature. Use NBS (N-bromosuccinimide) in DMF or acetic acid at 60–80°C .

Formylation : Introduce the aldehyde group at C3 via Vilsmeier-Haack reaction (POCl₃/DMF) or using directed ortho-metalation strategies .

  • Key Considerations : Monitor regioselectivity during bromination; competing substitution at C4/C7 may occur under harsh conditions.

Q. How can purity and structural integrity be validated during synthesis?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or dichloromethane .
  • Characterization :
  • NMR : Confirm substitution patterns (e.g., singlet for aldehyde proton at ~10 ppm in 1^1H NMR).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions in related indole-carboxylic acids) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₀BrNO₃S: calc. 372.95).

Advanced Research Questions

Q. How does the phenylsulfonyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The sulfonyl group enhances stability of intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions by reducing electron density at the indole core. For example, palladium-catalyzed coupling at C6-bromo position proceeds efficiently with arylboronic acids (yields >75%) .
  • Data Contradictions : While bromine at C6 is typically reactive, steric hindrance from the sulfonyl group may reduce yields in sterically demanding reactions (e.g., with ortho-substituted aryl partners).

Q. What are the crystallographic parameters and implications for solid-state properties?

  • Crystal Data :
ParameterValue (Example from Related Compound)Source
Space groupP2₁/c
Dihedral angle6° (between –COOH and indole ring)
Hydrogen bondingO–H⋯O (2.65 Å), N–H⋯O (2.89 Å)
  • Implications : Strong intermolecular hydrogen bonds enhance thermal stability and may influence solubility in polar solvents.

Q. How does this compound compare to analogs in medicinal chemistry applications?

  • Biological Activity : The phenylsulfonyl group increases lipophilicity, improving blood-brain barrier penetration compared to non-sulfonylated indoles. It serves as a precursor for kinase inhibitors (e.g., indole-carboxamide derivatives in anticancer research) .
  • Comparative Data :
  • 6-Iodo analog : Higher halogen atomic radius increases steric bulk but reduces electrophilic reactivity .
  • Unsubstituted indole : Lacks directionality for targeted modifications .

Methodological Challenges and Contradictions

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₅H₁₀BrNO₃S
Molecular weight372.22 g/mol
Melting point122–126°C (analog data)
SolubilityDMSO >50 mg/mL

Q. Table 2. Synthetic Yield Optimization

StepReagents/ConditionsYield (%)
SulfonylationPhSO₂Cl, NaH, THF, 0°C85
BrominationNBS, DMF, 70°C72
FormylationPOCl₃, DMF, reflux68

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
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6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde

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